![molecular formula C14H18ClN5S B5585446 4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5585446.png)
4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
Synthesis Analysis
The synthesis of 4-(2-Chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione and related compounds typically involves multi-step protocols. For instance, a three-step synthesis protocol yielding similar triazole derivatives has been reported, where the final product's structure is confirmed through HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023). This approach emphasizes the importance of stepwise synthesis and thorough structural characterization in obtaining these complex molecules.
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been elucidated using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. For example, studies on 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione reveal its thione tautomerism, orthogonal chlorophenyl ring orientation, and detailed supramolecular interactions, highlighting the molecule's planar five-membered ring and its interactions leading to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).
properties
IUPAC Name |
4-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5S/c1-18-6-8-19(9-7-18)10-13-16-17-14(21)20(13)12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUZJOKQUKXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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